molecular formula C9H5F3O3 B13872323 3(2H)-Benzofuranone, 7-(trifluoromethoxy)-

3(2H)-Benzofuranone, 7-(trifluoromethoxy)-

Cat. No.: B13872323
M. Wt: 218.13 g/mol
InChI Key: SFCXGNINZWBEJN-UHFFFAOYSA-N
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Description

3(2H)-Benzofuranone, 7-(trifluoromethoxy)- is a chemical compound characterized by the presence of a benzofuranone core with a trifluoromethoxy group attached at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- typically involves the intramolecular cyclization of 4-hydroxyalkynones in the presence of potassium hydroxide (KOH) at room temperature. This method yields the desired furanone in moderate-to-good yields . Another approach involves the reaction of acid chloride with terminal alkyne in the presence of copper iodide (CuI) at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuranone core or the trifluoromethoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed:

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydrobenzofuranones.

    Substitution: Substituted benzofuranones with various functional groups.

Comparison with Similar Compounds

    3(2H)-Furanone: Shares the furanone core but lacks the trifluoromethoxy group.

    Trifluoromethoxybenzene: Contains the trifluoromethoxy group but lacks the furanone core.

    Benzofuranone Derivatives: Various derivatives with different substituents at the 7th position.

Uniqueness: 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- is unique due to the combination of the benzofuranone core and the trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H5F3O3

Molecular Weight

218.13 g/mol

IUPAC Name

7-(trifluoromethoxy)-1-benzofuran-3-one

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)15-7-3-1-2-5-6(13)4-14-8(5)7/h1-3H,4H2

InChI Key

SFCXGNINZWBEJN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC=C2)OC(F)(F)F

Origin of Product

United States

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